4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula C16H16ClN3OS and a molecular weight of 333.842 . It is a thiosemicarbazone derivative, which are compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as in laboratory settings but scaled up. This includes ensuring the purity of reactants and maintaining controlled reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is used as an intermediate in the synthesis of other complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology and Medicine: The compound has shown promise in biological studies for its antimicrobial and anticancer activities. It is being researched for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable candidate for further modification and application .
Mechanism of Action
The mechanism of action of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential proteins in microorganisms . In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and generating reactive oxygen species (ROS) .
Comparison with Similar Compounds
- 4-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Comparison: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone stands out due to its unique ethoxy group, which can influence its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
769142-64-5 |
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Molecular Formula |
C16H16ClN3OS |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(4-ethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-21-15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+ |
InChI Key |
HJYVFUGZFXUEGY-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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